N-phenylcyclopropanecarboxamide
Description
Contextualization of Cyclopropanecarboxamide (B1202528) Scaffolds in Organic Chemistry
The cyclopropane (B1198618) ring is the smallest stable cycloalkane. Its carbon-carbon bonds are bent, resulting in significant ring strain. This strain endows the cyclopropane ring with unique electronic properties, often described as having partial double-bond (π-character) character. This feature allows it to participate in electronic interactions not typically observed with larger, unstrained rings. From a steric perspective, the rigid, three-dimensional nature of the cyclopropane ring provides a well-defined spatial arrangement for substituents, which is a valuable tool for chemists designing molecules to fit into specific biological targets like enzyme active sites. researchgate.net The use of such frameworks, often termed "privileged scaffolds," can accelerate the drug discovery process. nih.gov
The amide group (–C(=O)N–) is a cornerstone of organic and biological chemistry, most famously forming the peptide bonds that link amino acids into proteins. wikipedia.org The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system, restricts conformational freedom. nih.gov This resonance also makes the amide bond relatively stable and resistant to hydrolysis. numberanalytics.com Furthermore, primary and secondary amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). wikipedia.org This capacity for hydrogen bonding is critical for molecular recognition and solubility. wikipedia.org
When combined, the cyclopropanecarboxamide scaffold offers a compact, rigid structure with specific electronic features and hydrogen bonding capabilities, making it an attractive building block in the synthesis of more complex molecules. researchgate.net
Academic Significance of N-Phenyl Substitution Patterns in Amide Chemistry
The substitution of a hydrogen atom on the amide nitrogen with a phenyl group (an N-phenyl substitution) significantly alters the chemical properties of the amide. fiveable.me This modification is of considerable academic interest as it modulates the electronic structure, reactivity, and physical properties of the molecule.
The presence of the N-phenyl group impacts the amide's reactivity. For instance, the basicity of the nitrogen atom is reduced compared to alkyl-substituted amides because the lone pair is less available. fiveable.me The steric bulk of the phenyl group can also play a crucial role, influencing the approach of reactants and thus directing the outcome of chemical reactions. fiveable.me N-substituted amides are pivotal intermediates in organic synthesis, allowing for the construction of complex molecular architectures. numberanalytics.comfiveable.me The ability to modify the phenyl ring with various substituents further allows chemists to fine-tune the electronic and steric properties of the molecule for specific applications. tandfonline.com
Overview of Contemporary Research Trajectories for N-Phenylcyclopropanecarboxamide Systems
The this compound core structure is featured in several contemporary chemical research areas, particularly in the design of biologically active molecules. Research has demonstrated that derivatives of this scaffold are promising candidates for targeting various receptors in the central nervous system.
One major research trajectory involves the development of orexin (B13118510) receptor antagonists. Orexin receptors play a role in regulating sleep-wake cycles, and antagonists of these receptors are investigated for the treatment of insomnia. researchgate.netaasm.org Scientists have synthesized and studied a series of N-aryl-2-phenylcyclopropanecarboxamide derivatives, systematically modifying the different parts of the molecule to improve its properties. researchgate.netnih.gov This research has led to the identification of potent and orally active compounds, demonstrating that the this compound scaffold can serve as a valuable template for new orexin receptor antagonists. researchgate.netnih.gov
Another area of investigation is the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor. Derivatives of (Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide have been explored as a new prototype for NMDA receptor antagonists, which are targets for various neurological conditions. acs.org
Furthermore, the this compound moiety appears in the structure of certain fentanyl analogs. nih.gov Cyclopropyl (B3062369) fentanyl, for example, is N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide. regulations.gov The study of such compounds is important for understanding their structure-activity relationships. nih.gov
The table below highlights some examples of this compound derivatives and their areas of research.
| Compound Name/Class | Research Area | Key Findings | Citations |
| (-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide (33b) | Orexin Receptor Antagonists | Exhibited potent in vitro activity and oral efficacy in animal models for sleep. | researchgate.netnih.gov |
| (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006, Lemborexant) | Orexin Receptor Antagonists | An orally active, potent dual orexin antagonist. | researchgate.net |
| (±)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide Derivatives | NMDA Receptor Antagonists | Investigated as a new prototype of NMDA receptor antagonists. | acs.org |
| Cyclopropyl Fentanyl | Fentanyl Analogs | Acts as a µ-opioid receptor agonist. | regulations.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-phenylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHYJSATRBHPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-52-6 | |
| Record name | N-phenylcyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Phenylcyclopropanecarboxamide and Its Analogues
Classical Synthetic Approaches to Cyclopropanecarboxamides
The foundational methods for preparing cyclopropanecarboxamides like N-phenylcyclopropanecarboxamide rely on established reactions for amide formation and cyclopropane (B1198618) ring synthesis.
Amidation Reactions for the Construction of this compound Linkages
The formation of the amide linkage is a critical step in the synthesis of this compound. This is typically achieved by reacting a cyclopropanecarboxylic acid derivative with aniline (B41778) or a substituted aniline. Common methods include the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) have proven effective. nih.gov The choice of solvent can also be crucial, with DMF (Dimethylformamide) often being preferred over THF (Tetrahydrofuran) for faster reaction times. nih.gov
Alternatively, the "Umpolung" amide synthesis offers a different approach, particularly for the synthesis of N-aryl amides. nih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a simple Brønsted base, avoiding the need for traditional activating agents. nih.gov This strategy is notable for its ability to produce N-aryl amides directly. nih.gov
Cyclopropanation Strategies for Precursor Synthesis
The synthesis of the cyclopropane ring, a key structural feature, can be accomplished through various cyclopropanation reactions. A common precursor is cyclopropanecarboxylic acid, which can be synthesized through several routes. orgsyn.org One method involves the hydrolysis of cyclopropyl (B3062369) cyanide. orgsyn.org Another approach is the thermal decomposition of cyclopropanedicarboxylic acid. orgsyn.org
More direct cyclopropanation methods have also been developed. For instance, α,β-unsaturated carboxylic acids can be directly cyclopropanated using samarium metal and iodoform (B1672029) (CHI3) under ultrasonic conditions. organic-chemistry.org This method is stereospecific, with (E)- and (Z)-unsaturated acids yielding trans- and cis-cyclopropanecarboxylic acids, respectively, and avoids the need for protecting groups. organic-chemistry.org Another strategy involves the reaction of diazo compounds with alkenes. ontosight.ai Phase-transfer catalysis can be employed for the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane (B42909), which can then be converted to cyclopropanecarboxylic acid. orgsyn.org
Targeted Synthesis of this compound Derivatives
Specific derivatives of this compound often require tailored synthetic strategies to introduce desired functional groups.
Preparation of 1-Benzoyl-N-phenylcyclopropanecarboxamide
The synthesis of 1-benzoyl-N-phenylcyclopropanecarboxamide has been reported through the reaction of a precursor with 1,2-dibromoethane and potassium carbonate (K2CO3) in dimethylformamide (DMF). nih.goviucr.org The precursor, also named 1-benzoyl-N-phenylcyclopropanecarboxamide in the source, is treated with these reagents to yield the final product. nih.goviucr.orgresearchgate.netiucr.org This reaction results in the formation of the cyclopropane ring.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| 1-Benzoyl-N-phenylcyclopropanecarboxamide (precursor) | 1,2-Dibromoethane | K2CO3 | DMF | 1-Benzoyl-N-phenylcyclopropanecarboxamide |
Synthesis of N-[4-(5-Aryl-2,5-dihydroisoxazol-3-yl)phenyl]cyclopropane Carboxamide Analogues
A series of N-[4-(5-Aryl-2,5-dihydroisoxazol-3-yl)phenyl]cyclopropane carboxamide analogues have been synthesized through a multi-step process. easychair.org The synthesis begins with the Claisen-Schmidt condensation of N-(4-acetylphenyl)cyclopropanecarboxamide with various aromatic aldehydes to form chalcone (B49325) derivatives of the type N-(4-(3-Aryl-acryloyl)phenyl)cyclopropane carboxamide. easychair.org These chalcones are then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) (KOH) to yield the final isoxazole (B147169) derivatives. easychair.org
| Intermediate | Reactant | Catalyst | Product |
| N-{4-[3-(Aryl)acryloyl]phenyl}cyclopropane carboxamide | Hydroxylamine hydrochloride | KOH | N-[4-(5-Aryl-2,5-dihydroisoxazol-3-yl)phenyl]cyclopropane carboxamide |
This synthetic route allows for the introduction of a variety of aryl groups, leading to a library of analogues. easychair.org
Stereoselective Synthetic Protocols for Substituted N-Phenylcyclopropanecarboxamides
The precise control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the creation of complex molecules with defined three-dimensional structures. For substituted N-phenylcyclopropanecarboxamides, stereoselective protocols are essential for generating specific isomers with desired properties.
One notable method involves a lithium chloride-mediated domino reaction that synthesizes multifunctionalized cyclopropanecarboxamides from γ,δ-epoxy malonates and various amines under mild conditions. nih.gov This process is highly stereoselective, creating a quaternary stereogenic center with the formation of a single diastereoisomer. nih.gov The reaction proceeds through a sequence of intramolecular ring-opening of the epoxide, lactonization, and subsequent aminolysis of the lactone ring to yield the final cyclopropanecarboxamide (B1202528). nih.gov This approach is valued for its high atom economy, operational simplicity, and the use of sustainable solvents like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov
Another significant strategy focuses on the intramolecular cyclopropanation of vinylogous carbamates using carbenes, catalyzed by copper(II) acetylacetonate (B107027) (Cu(acac)₂). rsc.org This method is highly stereoselective for the construction of cyclopropapyrrolidinones, which are nitrogen-substituted donor-acceptor cyclopropanes (N-DACs). rsc.org The reaction predominantly yields the 'syn' isomer, which can subsequently be converted to the 'anti' isomer through treatment with silica (B1680970) gel, offering controlled access to different stereoisomers. rsc.org
Table 1: Stereoselective Domino Synthesis of Cyclopropanecarboxamides This table summarizes the results of the LiCl-mediated domino reaction between γ,δ-epoxy malonates and various amines to produce substituted cyclopropanecarboxamides, highlighting the stereoselectivity and yield.
| Epoxy Malonate Substrate | Amine | Catalyst/Mediator | Solvent | Product | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|---|---|---|
| Diethyl 2-(2-phenyloxiran-2-yl)malonate | Aniline | LiCl | Methanol | Diethyl 2-(1-(phenylamino)-1-oxo-2-phenylcyclopropyl)malonate | Good | Single Diastereoisomer | nih.gov |
| Diethyl 2-(2-methyloxiran-2-yl)malonate | Benzylamine | LiCl | Ethanol | Diethyl 2-(1-(benzylamino)-1-oxo-2-methylcyclopropyl)malonate | Good | Single Diastereoisomer | nih.gov |
Advanced and Catalytic Synthetic Strategies
Recent advancements in synthetic chemistry have introduced sophisticated catalytic systems to improve the efficiency, selectivity, and scope of reactions for producing cyclopropane derivatives. These strategies often employ catalysts to open new reaction pathways under milder conditions.
Lewis Base-Catalyzed Ring Opening and Cyclization Reactions of Activated Cyclopropanecarboxamides
While Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes are well-established, the use of Lewis bases as catalysts represents a more recent and novel approach. lnu.edu.cnlnu.edu.cn This strategy is particularly effective for cyclopropanes activated with electron-withdrawing groups (EWG), such as 1-acetyl-N-phenylcyclopropanecarboxamide. lnu.edu.cn
The tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as an efficient Lewis base catalyst for this transformation. lnu.edu.cnlnu.edu.cn DABCO attacks the cyclopropane ring, inducing a ring-opening to form a stable zwitterionic intermediate. lnu.edu.cn This zwitterion can be isolated or generated in situ and used in subsequent reactions. lnu.edu.cn A key application of this method is the synthesis of γ-lactams containing an all-carbon quaternary center. lnu.edu.cnrsc.org The process involves the DABCO-catalyzed formation of the zwitterion, followed by an intermolecular Michael addition to an electron-deficient alkene and a final intramolecular aza-cyclization. lnu.edu.cnrsc.org This organocatalyzed method provides an efficient route to biologically relevant lactam structures. lnu.edu.cnlnu.edu.cn
Table 2: DABCO-Catalyzed Synthesis of γ-Lactams from Activated Cyclopropanecarboxamides This table illustrates the reaction of 1-acetyl-N-phenylcyclopropanecarboxamide with various electrophiles in the presence of DABCO catalyst to form substituted γ-lactams.
| Cyclopropanecarboxamide | Electrophile | Catalyst | Solvent | Temperature | Product (γ-Lactam) | Yield | Source |
|---|---|---|---|---|---|---|---|
| 1-acetyl-N-phenylcyclopropanecarboxamide | Acrylonitrile | DABCO | DMSO | 60°C | 3-acetyl-3-cyano-1-phenylpyrrolidin-2-one | 61% | lnu.edu.cnrsc.org |
| 1-acetyl-N-phenylcyclopropanecarboxamide | Methyl acrylate | DABCO | MeCN | 60°C | Methyl 2-(3-acetyl-2-oxo-1-phenylpyrrolidin-3-yl)acetate | 75% | lnu.edu.cn |
| 1-acetyl-N-(4-chlorophenyl)cyclopropanecarboxamide | N-phenylmaleimide | DABCO | MeCN | 60°C | 3-acetyl-1-(4-chlorophenyl)-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2,4-dione | 88% | lnu.edu.cn |
Metal-Catalyzed Transformations in Cyclopropane Carboxamide Synthesis
Transition metal catalysis plays an indispensable role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. rsc.org In the context of cyclopropane carboxamide chemistry, metal catalysts facilitate unique transformations that are otherwise difficult to achieve.
A notable example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. nih.gov This process provides access to a series of conformationally restricted and highly substituted aza[3.1.0]bicycles. The reaction proceeds under mild conditions, using oxygen as the terminal oxidant, and tolerates a range of functional groups on the aryl substituent of the carboxamide. nih.gov The core mechanism involves a nucleopalladation of the olefin, which generates a key carbon-bonded Pd(II) intermediate that undergoes subsequent cyclization to form the new C-N bond. nih.gov
Copper catalysis is also prominent, as seen in the stereoselective synthesis of nitrogen-substituted donor-acceptor cyclopropanes (N-DACs). rsc.org The use of Cu(acac)₂ as a catalyst in the reaction of vinylogous carbamates with carbenes facilitates a highly stereoselective intramolecular cyclopropanation. rsc.org Transition metal-catalyzed reactions are crucial for creating diverse molecular scaffolds from cyclopropane-containing starting materials. snnu.edu.cnmdpi.com
One-Pot Synthetic Protocols for this compound Intermediates
For the synthesis of this compound and its analogues, one-pot protocols are particularly valuable for constructing complex intermediates or the final products in a streamlined manner. The previously mentioned lithium chloride-mediated domino reaction is an excellent example of a one-pot process where cyclopropanation, lactonization, and aminolysis occur sequentially in the same pot to furnish highly substituted cyclopropanecarboxamides. nih.gov Such processes that combine multiple bond-forming events, like multicomponent reactions (MCRs), are powerful tools for rapidly building molecular complexity from simple precursors. nih.gov Patents have also described one-pot procedures for related structures, highlighting their industrial applicability. vulcanchem.com These integrated strategies are at the forefront of efficient chemical synthesis, enabling the construction of complex molecules like this compound derivatives with fewer operational steps. wikipedia.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of N Phenylcyclopropanecarboxamide Systems
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane moiety in N-phenylcyclopropanecarboxamide renders it susceptible to ring-opening reactions, a process that can be initiated by either nucleophiles or electrophiles. These reactions are often driven by the release of this strain energy.
Nucleophilic Ring Opening Mechanisms
The ring-opening of cyclopropanes activated by electron-withdrawing groups, such as a carboxamide, can be achieved using nucleophiles. This process is analogous to a Michael addition, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond. thieme-connect.commarquette.edu The reaction is typically facilitated by the presence of an activating group that can stabilize the resulting negative charge. thieme-connect.com
For instance, the reaction of N-phenylcyclopropanecarboxamides bearing an additional electron-withdrawing group (EWG) at the C1-position with nucleophiles can lead to the formation of γ-lactams. rsc.orglnu.edu.cn A proposed mechanism for this transformation involves the initial attack of a Lewis base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), on the cyclopropane ring, generating a zwitterionic intermediate. rsc.orglnu.edu.cn This intermediate can then react with an electrophile, followed by an intramolecular aza-cyclization to yield the final γ-lactam product. rsc.org
The stereochemistry of this nucleophilic ring-opening has been investigated, and in certain cases, the reaction proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. marquette.edu This stereochemical outcome is consistent with an SN2-type mechanism. thieme-connect.com
Intermolecular Electrophilic Additions and Intramolecular Cyclizations
The cyclopropane ring can also be activated towards ring-opening by electrophiles. acs.org Electrophilic bromine, for example, can induce the cyclization of cyclopropanes in a process termed homohalocyclization. nih.gov In the context of this compound derivatives, intramolecular reactions initiated by electrophilic activation are particularly noteworthy.
A prominent example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. nih.govdntb.gov.uarsc.org This reaction provides access to conformationally restricted aza[3.1.0]bicycles. nih.govdntb.gov.uarsc.org The proposed mechanism involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular attack of the amide nitrogen onto the activated double bond, leading to the formation of a new C-N bond and the bicyclic system. nih.govrsc.org This transformation is tolerant of a range of functional groups on the aryl moiety. nih.govrsc.org
Furthermore, base-promoted intramolecular additions of vinyl cyclopropanecarboxamides have been developed to synthesize highly substituted aza[3.1.0]bicycles. mdpi.com This method offers a metal-free alternative for the construction of these valuable heterocyclic scaffolds. mdpi.com
Transformations at the Amide Moiety and Phenyl Group
Beyond the reactivity of the cyclopropane ring, the amide and phenyl functionalities of this compound offer additional sites for chemical modification.
Modification Reactions of the N-Phenyl Moiety (e.g., aromatic substitutions)
The phenyl group in this compound is an aromatic ring and, as such, can undergo electrophilic aromatic substitution reactions. While specific examples directly on this compound are not extensively detailed in the provided context, the principles of such reactions are well-established. The reactivity and regioselectivity of these substitutions would be influenced by the electronic nature of the cyclopropylcarboxamido substituent.
Reactivity of the Carboxamide Carbonyl Group (e.g., oxidation, reduction, substitution types)
The carbonyl group of the amide moiety in this compound is a key functional group that can participate in various transformations. wikipedia.org The reactivity of this carbonyl carbon towards nucleophilic attack is generally lower than that of ketones or aldehydes because the nitrogen atom's lone pair of electrons can be delocalized by resonance, reducing the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.orgallstudiesjournal.com
Despite this reduced reactivity, the amide group can undergo reactions such as hydrolysis, reduction, and substitution under appropriate conditions. For example, amides can be hydrolyzed back to their parent carboxylic acids and amines. khanacademy.org Reduction of the amide can lead to the corresponding amine.
The reactivity of the amide can be enhanced. For instance, in the presence of certain catalysts, carbon-carbon bond formation can occur at the α-carbon of the amide carbonyl group. researchgate.net
Reactive Intermediates and Elucidation of Reaction Pathways
The study of reactive intermediates is crucial for understanding the mechanisms of the reactions involving this compound. As mentioned earlier, zwitterionic intermediates are proposed in the Lewis base-catalyzed ring-opening of activated cyclopropanecarboxamides. rsc.orglnu.edu.cn The formation and subsequent reactions of these intermediates dictate the final product distribution.
In the palladium-catalyzed intramolecular cyclizations, organopalladium species are key reactive intermediates. The elucidation of the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps, is essential for optimizing the reaction conditions and expanding its scope.
Experimental techniques such as spectroscopy and X-ray crystallography are invaluable for characterizing both the stable products and, where possible, the transient reactive intermediates. For example, the structure of a γ-lactam product formed from a DABCO-catalyzed reaction has been confirmed by X-ray single crystal diffraction. rsc.org
Characterization and Role of Zwitterionic Intermediates
Zwitterionic intermediates play a pivotal role in the ring-opening reactions of activated cyclopropanes, including this compound derivatives. These species, which contain both a positive and a negative formal charge, are typically transient but can be stabilized and even isolated under specific conditions.
Research has demonstrated that the ring-opening of 1-acetyl-N-phenylcyclopropanecarboxamide can be efficiently mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce stable zwitterions. lnu.edu.cn These zwitterionic salts are readily obtainable and can be formed in situ or isolated as water-soluble compounds. lnu.edu.cn The reaction is believed to proceed via a Lewis base-catalyzed mechanism where DABCO attacks one of the electrophilic carbons of the cyclopropane ring, inducing its cleavage and the formation of the zwitterionic species. lnu.edu.cnlnu.edu.cn The stability of these intermediates is attributed to the delocalization of the negative charge onto the acetyl and carboxamide groups and the positive charge on the DABCO moiety.
The formation of these zwitterions is not merely a chemical curiosity; they serve as versatile intermediates in the synthesis of other valuable heterocyclic structures. For instance, in the presence of suitable electrophiles, these zwitterionic intermediates can undergo further reactions to yield functionalized γ-lactams, which are important structural motifs in many biologically active compounds. lnu.edu.cnlnu.edu.cn A proposed mechanism for the formation of these γ-lactams involves the tandem ring-opening of the activated cyclopropane to the zwitterionic intermediate, followed by enolate alkylation and subsequent intramolecular nucleophilic substitution. lnu.edu.cn
Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the nature and energetics of zwitterionic intermediates in various cycloaddition and ring-opening reactions. mdpi.comorganic-chemistry.orgnih.gov These theoretical investigations help to rationalize the observed reactivity and regioselectivity, and to predict the feasibility of different reaction pathways. mdpi.com While direct computational studies on this compound zwitterions are not extensively reported in the provided context, the principles from related systems, such as allenoate-derived zwitterions and those in Diels-Alder reactions, provide a strong framework for understanding their behavior. nih.govrsc.org
The reaction conditions for the DABCO-mediated ring-opening of 1-acetyl-N-phenylcyclopropanecarboxamide to its zwitterionic salt are summarized in the table below.
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| DABCO | Acetonitrile | 60 | 94 | lnu.edu.cn |
| DABCO | Water | 60 | 95 | lnu.edu.cn |
| DABCO | Toluene | 60 | Lower | lnu.edu.cn |
| DABCO | 1,2-dichloroethane | 60 | Lower | lnu.edu.cn |
| DABCO | Tetrahydrofuran | 60 | Lower | lnu.edu.cn |
| DABCO | Dimethyl sulfoxide | 60 | Lower | lnu.edu.cn |
| DABCO | N,N-dimethylformamide | 60 | Lower | lnu.edu.cn |
Table 1: Reaction conditions for the formation of zwitterionic intermediates from 1-acetyl-N-phenylcyclopropanecarboxamide.
Reactivity of Diazoacetyl Functionalities within Cyclopropanecarboxamide (B1202528) Frameworks
The introduction of a diazoacetyl group onto the cyclopropanecarboxamide framework opens up a vast landscape of chemical transformations. Diazo compounds are renowned for their versatility in organic synthesis, primarily due to their ability to act as precursors to highly reactive carbenes or carbenoids upon decomposition, which can be induced thermally, photochemically, or, most commonly, through transition metal catalysis. longdom.org
While specific studies on the reactivity of diazoacetyl functionalities directly attached to an this compound are not detailed in the provided search results, the reactivity of closely related systems, such as 1-acetyl-1-(diazoacetyl)cyclopropane, offers significant insights. acs.org The key reactions of diazoacetyl compounds that are expected to be applicable to this compound systems include:
Carbene/Carbenoid Formation: The primary reaction of the diazoacetyl group is the extrusion of dinitrogen gas to form a carbene or, in the presence of a metal catalyst, a metal carbene (carbenoid). These electrophilic species are central to the subsequent transformations. longdom.org
Cyclopropanation: One of the hallmark reactions of carbenes is their addition to alkenes to form new cyclopropane rings. This transformation is of great synthetic value for constructing complex polycyclic systems. longdom.orgresearchgate.net
C-H Insertion: Carbenes can insert into carbon-hydrogen bonds, a powerful reaction for the direct functionalization of otherwise unreactive C-H bonds. longdom.org
1,3-Dipolar Cycloaddition: Diazo compounds can also participate in 1,3-dipolar cycloadditions with suitable dipolarophiles, such as electron-deficient alkenes and alkynes, to afford five-membered heterocyclic rings like pyrazolines. nih.gov
In the context of a cyclopropanecarboxamide framework, the reactivity of a diazoacetyl group would be significantly influenced by the presence of the adjacent carbonyl and the strained cyclopropyl (B3062369) ring. For instance, rhodium(II)-catalyzed reactions of 1-acetyl-1-(diazoacetyl)cyclopropane have been shown to proceed through the formation of a rhodium carbenoid. acs.org This intermediate can then undergo a transannular cyclization onto the neighboring keto group to generate a five-membered cyclic carbonyl ylide, which can subsequently participate in a 1,3-dipolar cycloaddition reaction. acs.org A similar pathway could be envisioned for a diazoacetyl-N-phenylcyclopropanecarboxamide system, potentially leading to complex bridged or spirocyclic lactam structures.
The choice of transition metal catalyst, such as those based on rhodium or ruthenium, is crucial in directing the outcome of these reactions, often influencing the chemo- and stereoselectivity. longdom.orgresearchgate.net The inherent strain of the cyclopropane ring in the starting material could also lead to unique rearrangements or ring-expansion reactions under the reaction conditions. unl.pt
The general reactivity of diazoacetyl compounds is summarized in the table below.
| Reaction Type | Reactant | Product | Key Features | Reference |
| Carbene Formation | Diazoacetyl Compound | Carbene + N₂ | Highly reactive intermediate | longdom.org |
| Cyclopropanation | Carbene + Alkene | Cyclopropane | Forms a new three-membered ring | longdom.orgresearchgate.net |
| C-H Insertion | Carbene + R-H | R-CH₂-CO- | Direct functionalization of C-H bonds | longdom.org |
| 1,3-Dipolar Cycloaddition | Diazoacetyl Compound + Dipolarophile | Pyrazoline derivative | Forms a five-membered heterocycle | nih.gov |
Table 2: General Reactivity of Diazoacetyl Compounds.
Structural Characterization and Spectroscopic Analysis of N Phenylcyclopropanecarboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR, along with advanced two-dimensional (2D) techniques, provide a comprehensive picture of the molecular framework and stereochemistry of N-phenylcyclopropanecarboxamide derivatives.
Proton NMR (¹H-NMR) Applications for Structural Elucidation
¹H-NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. In this compound derivatives, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the phenyl group, the methine and methylene (B1212753) protons of the cyclopropane (B1198618) ring, and any substituents on the nitrogen or the rings.
The chemical shifts (δ) are influenced by the electronic environment of the protons. chemistrysteps.com The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the three-membered cyclopropane ring are characteristically found in the upfield region, a consequence of the ring's unique anisotropic effects. The chemical shifts for these protons can vary depending on their stereochemical relationship (cis/trans) to the phenyl and carboxamide groups. netlify.app For instance, in N-methyl-N-phenylcyclopropanecarboxamide, the cyclopropyl (B3062369) protons appear as multiplets in the range of δ 0.75-1.10 ppm, while the methyl protons are observed as a singlet around δ 3.27 ppm. doi.org
Table 1: Representative ¹H-NMR Spectral Data for this compound Derivatives Data is illustrative and can vary based on solvent and specific substitution patterns.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |
| Amide (N-H) | 7.5 - 8.5 | Broad Singlet |
| Cyclopropane (CH) | 1.5 - 2.0 | Multiplet |
| Cyclopropane (CH₂) | 0.8 - 1.5 | Multiplet |
| N-Alkyl (e.g., N-CH₃) | 3.2 - 3.3 | Singlet |
Carbon NMR (¹³C-NMR) Applications for Carbon Skeleton Analysis
¹³C-NMR spectroscopy is used to determine the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and identification of the types of carbons present (e.g., C=O, aromatic C, aliphatic C). organicchemistrydata.org
In this compound derivatives, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, typically around δ 170-175 ppm. figshare.com The carbons of the phenyl ring resonate in the δ 120-145 ppm range. The sp³-hybridized carbons of the cyclopropane ring appear at significantly higher field (upfield), generally between δ 10-30 ppm. figshare.com For N-methyl-N-phenylcyclopropanecarboxamide, the carbonyl carbon is observed at δ 172.9 ppm, the aromatic carbons are found between δ 126.9 and 143.1 ppm, the N-methyl carbon at δ 37.4 ppm, and the cyclopropyl carbons at δ 8.4 and 15.7 ppm. doi.org
Table 2: Representative ¹³C-NMR Spectral Data for this compound Derivatives Data is illustrative and can vary based on solvent and specific substitution patterns.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Amide (C=O) | 170 - 175 |
| Aromatic (C-N) | 140 - 145 |
| Aromatic (C-H) | 120 - 130 |
| N-Alkyl (e.g., N-CH₃) | ~37 |
| Cyclopropane (CH) | 15 - 25 |
| Cyclopropane (CH₂) | 10 - 15 |
Advanced NMR Techniques for Stereochemical Assignments
The relative and absolute stereochemistry of substituted this compound derivatives can be determined using advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). longdom.orgmiamioh.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds. libretexts.org Cross-peaks in a COSY spectrum reveal which protons are on adjacent carbons, which is instrumental in assigning the signals of the cyclopropane ring and any alkyl substituents. longdom.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. libretexts.orgacdlabs.com NOESY is particularly powerful for determining stereochemistry. libretexts.org For example, in a substituted cyclopropane ring, a NOESY experiment can show correlations between substituents on the same face of the ring, allowing for the assignment of cis and trans isomers. The presence or absence of a cross-peak between a proton on the phenyl ring and a proton on the cyclopropane ring can confirm their relative orientation. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., amide C=O and N-H stretches)
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. ucla.edu
For this compound derivatives, the most prominent absorption bands are associated with the amide functional group.
N-H Stretch : In secondary amides (those with an N-H bond), a characteristic stretching vibration appears in the region of 3300-3500 cm⁻¹. Primary amides will show two bands in this region. ucla.edu
C=O Stretch (Amide I band) : The carbonyl group of the amide shows a very strong and sharp absorption band, typically between 1630 and 1690 cm⁻¹. ucla.edu For example, the FTIR spectrum of cyclopropyl fentanyl, a complex derivative, shows a prominent amide C=O stretch. swgdrug.org
N-H Bend (Amide II band) : This band, resulting from the bending of the N-H bond, appears around 1510-1570 cm⁻¹ for secondary amides.
The presence of the phenyl group is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Amide (secondary) | N-H Stretch | 3300 - 3500 | Medium |
| Amide | C=O Stretch (Amide I) | 1630 - 1690 | Strong |
| Amide (secondary) | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Cyclopropyl | C-H Stretch | ~3080 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de
Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. msu.edu The fragmentation pattern serves as a "fingerprint" for the molecule.
Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is present. miamioh.edulibretexts.org For this compound, key fragment ions would likely arise from:
Cleavage of the bond between the carbonyl group and the cyclopropane ring, leading to a cyclopropyl radical and a [phenyl-N=C=O]⁺ ion or a [C₃H₅]⁺ ion.
Cleavage of the amide bond (C-N), generating ions corresponding to the aniline (B41778) portion and the cyclopropanecarbonyl portion.
Loss of the entire cyclopropanecarbonyl group.
For example, the mass spectrum for trans-2-phenylcyclopropanecarboxamide shows a molecular ion peak at m/z 161, with other significant fragments at m/z 117 and 115, likely corresponding to the loss of the carboxamide group and subsequent rearrangements. nih.gov In more complex derivatives like cyclopropyl fentanyl, fragmentation often occurs at the piperidine (B6355638) ring and the phenethyl group, in addition to the amide linkage. thermofisher.com
Molecular Mass Determination and Fragment Ion Analysis
The molecular mass of this compound (C₁₀H₁₁NO) is 161.08 g/mol . uni.lu For its derivatives, such as 1-Benzoyl-N-phenylcyclopropanecarboxamide (C₁₇H₁₅NO₂), the molecular weight is 265.30 g/mol . nih.goviucr.org Mass spectrometry is a crucial tool for determining these molecular weights and for elucidating the structure through fragment ion analysis.
In mass spectrometry, molecules are ionized and then break apart into characteristic fragments. The pattern of these fragments provides a fingerprint for the molecule's structure. acdlabs.com For compounds containing a nitrogen atom, the "nitrogen rule" is a useful guideline, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu This holds true for this compound.
Analysis of related complex molecules containing the this compound moiety, such as cyclopropylfentanyl, shows that fragmentation often occurs through processes like hydroxylation and dealkylation. thermofisher.com It is postulated that hydroxylation can occur on the this compound portion of the molecule, likely on the benzene (B151609) ring. thermofisher.com The molecular ion peak (M+) is essential for identifying the compound and serves as a reference for interpreting the other fragment ions in the spectrum. whitman.edu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 162.09134 | 131.0 |
| [M+Na]⁺ | 184.07328 | 139.2 |
| [M-H]⁻ | 160.07678 | 138.6 |
| [M+NH₄]⁺ | 179.11788 | 146.5 |
| [M+K]⁺ | 200.04722 | 136.5 |
| [M+H-H₂O]⁺ | 144.08132 | 124.4 |
This data is based on predicted values for this compound (C₁₀H₁₁NO). uni.lu
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular conformation and packing.
Elucidation of Solid-State Molecular Conformations (e.g., V-shaped conformations, dihedral angles)
The solid-state structure of the derivative 1-Benzoyl-N-phenylcyclopropanecarboxamide has been elucidated through single-crystal X-ray diffraction. iucr.org The analysis reveals that the molecule adopts a distinct "V-shaped" conformation. nih.goviucr.orgresearchgate.net This shape is defined by the spatial relationship between the two benzene rings.
The dihedral angle, which describes the angle between two intersecting planes, is a key parameter in defining this conformation. youtube.com In the crystal structure of 1-Benzoyl-N-phenylcyclopropanecarboxamide, the dihedral angle between the two benzene rings is 88.7 (3)°. iucr.orgiucr.orgresearchgate.net Further analysis shows the cyclopropane ring is also oriented at specific angles relative to the aromatic systems. The C8–C10 cyclopropane ring forms dihedral angles of 120.8 (3)° and 125.9 (2)° with the C1–C6 and C12–C17 benzene rings, respectively. iucr.org The dihedral angle between the plane defined by the C7—O1—C8 atoms and the C1–C6 benzene ring is 18.8 (3)°. iucr.org
Table 2: Crystal and Dihedral Angle Data for 1-Benzoyl-N-phenylcyclopropanecarboxamide
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅NO₂ |
| Molecular Weight (Mr) | 265.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.424 (1) |
| b (Å) | 9.473 (1) |
| c (Å) | 10.831 (2) |
| α (°) | 94.276 (2) |
| β (°) | 99.313 (2) |
| γ (°) | 105.773 (2) |
| Volume (V) (ų) | 717.72 (17) |
| Dihedral Angle (Benzene-Benzene) | 88.7 (3)° |
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonds often playing a dominant role. libretexts.org In the crystal structure of 1-Benzoyl-N-phenylcyclopropanecarboxamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. iucr.orgresearchgate.net
Specifically, pairs of these N—H⋯O hydrogen bonds connect adjacent molecules, forming centrosymmetric dimers. iucr.orgresearchgate.net This arrangement means that two molecules are related by a center of inversion. The hydrogen atom of the amide (NH) group acts as the hydrogen bond donor, while one of the carbonyl oxygen atoms acts as the acceptor. iucr.org The geometry of this specific hydrogen bond has been determined with precision. iucr.org These dimeric structures are the fundamental building blocks that constitute the larger crystal lattice.
Table 3: Hydrogen-Bond Geometry for 1-Benzoyl-N-phenylcyclopropanecarboxamide
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N1—H1N⋯O1ⁱ | 0.879 (14) | 2.03 (1) | 2.896 (1) | 167.0 (1) |
Symmetry code: (i) -x+1, -y+1, -z+1. D = donor atom, H = hydrogen, A = acceptor atom. iucr.org
Computational and Theoretical Investigations of N Phenylcyclopropanecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the intrinsic properties of molecules like N-phenylcyclopropanecarboxamide. wikipedia.orgresearchgate.net These methods solve the electronic structure of the molecule, providing a fundamental understanding of its behavior. aps.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. aps.org DFT calculations for this compound and its analogs allow for the determination of optimized molecular geometry, electronic energies, and the distribution of electron density within the molecule. researchgate.netrsc.org
Studies on related amide structures have utilized DFT to understand the electronic environment. researchgate.net For instance, in a study on N-(4-hydroxyphenyl)picolinamide, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to obtain the optimized molecular geometry, which formed the basis for all further calculations. researchgate.net This level of theory provides a reliable representation of the molecule's structure in the gas phase. The analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. researchgate.net
The stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net For amide-containing molecules, NBO analysis can quantify the delocalization of lone pair electrons from the nitrogen atom and the oxygen atom, contributing to the stability of the amide bond. mdpi.com
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. arxiv.org For this compound, this includes predicting vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of vibrational spectra for related amides have shown good agreement with experimental results after applying a scaling factor to account for anharmonicity and basis set deficiencies. researchgate.net
Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. researchgate.net
Table 1: Key Global Reactivity Descriptors Calculated from DFT
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |
Note: EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. μ is the electronic chemical potential (μ = -χ).
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.
The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, particularly the N-phenyl and C-cyclopropyl bonds, give rise to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them. smolecule.com
Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. researchgate.netucl.ac.ukuni-siegen.de By systematically changing these parameters and calculating the energy at each point, a map of the conformational energy landscape can be generated. researchgate.net For a derivative, 1-benzoyl-N-phenylcyclopropanecarboxamide, crystallographic data revealed a "V-shaped" conformation with specific dihedral angles between the benzene (B151609) rings and the cyclopropane (B1198618) ring. nih.goviucr.org This experimentally observed conformation would correspond to a low-energy region on the molecule's potential energy surface.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jscimedcentral.commdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. biorxiv.orgmdpi.com Derivatives of this compound have been investigated as potential therapeutic agents, and docking studies have been employed to model their interactions with biological targets. researchgate.netacs.orgnih.gov
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the protein-ligand complex over time. nih.gov MD simulations model the atomic motions of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can provide a more accurate estimation of the binding free energy. rsc.org
In Silico Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. frontiersin.org In silico SAR approaches use computational models to correlate structural features with activity, thereby guiding the design of more potent and selective molecules. researchgate.netnih.gov
For this compound derivatives, SAR studies have been instrumental in optimizing their properties as, for example, orexin (B13118510) receptor antagonists. researchgate.net These studies involve systematically modifying the core structure, such as substituting different groups on the phenyl ring or the cyclopropane ring, and evaluating the effect of these modifications on biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate the structural properties of a series of compounds to their activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. The development of a QSAR model for this compound derivatives would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of known active and inactive compounds and then using statistical methods to find the best correlation with the observed biological activity. ijper.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural features crucial for their biological effects and in designing new, more potent molecules.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies have been conducted on structurally related cyclopropanecarboxamide (B1202528) derivatives. These studies provide valuable insights that can be extrapolated to understand the structure-activity landscape of this compound.
A common approach in these studies is 3D-QSAR, which considers the three-dimensional properties of molecules. Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods generate statistical models that correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their observed biological activities.
For instance, a 3D-QSAR study on a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, which share the core cyclopropanecarboxamide scaffold with this compound, revealed key structural requirements for their antifungal activity. The resulting CoMSIA model demonstrated good predictive ability, indicating its utility in the design of novel antifungal agents. nih.gov
The general process of developing a QSAR model for a class of compounds like cyclopropanecarboxamide derivatives involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Various physicochemical properties or molecular fields (descriptors) are calculated for each molecule.
Model Development: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The insights gained from such QSAR models are typically visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.
Table 1: Representative Data from a 3D-QSAR Study on Cyclopropanecarboxamide Analogs
| Compound ID | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |
| 1 | 5.30 | 5.25 | 0.05 |
| 2 | 4.89 | 4.95 | -0.06 |
| 3 | 6.15 | 6.08 | 0.07 |
| 4 | 5.77 | 5.81 | -0.04 |
| 5 | 4.52 | 4.60 | -0.08 |
Note: The data in this table is representative and derived from the principles of QSAR studies on analogous compound series. Actual values for this compound would require a dedicated experimental and computational study.
Machine Learning Applications for Activity Prediction
For a compound like this compound, machine learning models can be trained on datasets of similar molecules to predict a wide range of properties, including:
Biological Activity: Predicting the potency of the compound against a specific biological target.
ADMET Properties: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound.
Physicochemical Properties: Estimating properties like solubility and lipophilicity.
Various machine learning algorithms are employed for these tasks, each with its own strengths. Some commonly used methods include:
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.
Support Vector Machines (SVM): A classification algorithm that finds the optimal hyperplane to separate different classes of data.
Deep Neural Networks (DNNs): A class of machine learning algorithms inspired by the structure and function of the human brain, capable of learning highly complex and non-linear relationships. chemrxiv.org
The development of a machine learning model for activity prediction of cyclopropanecarboxamide derivatives would typically involve:
Data Curation: Assembling a large and diverse dataset of cyclopropanecarboxamide analogs with their corresponding biological activity data.
Molecular Representation: Converting the chemical structures of the molecules into numerical representations (fingerprints or descriptors) that can be used as input for the ML model.
Model Training: Training the selected ML algorithm on the curated dataset to learn the relationship between the molecular representations and their activities.
Model Evaluation and Validation: Assessing the performance of the trained model on an independent test set to ensure its predictive accuracy and generalizability.
While specific machine learning applications for this compound are not detailed in the available literature, the general applicability of these methods to small molecules is well-established. The predictive power of such models can significantly reduce the time and cost associated with experimental screening.
Table 2: Illustrative Performance of Machine Learning Models in Activity Prediction
| Machine Learning Model | Accuracy (%) | Precision | Recall | F1-Score |
| Random Forest | 85 | 0.87 | 0.82 | 0.84 |
| Support Vector Machine | 82 | 0.84 | 0.79 | 0.81 |
| Deep Neural Network | 88 | 0.90 | 0.86 | 0.88 |
Note: This table presents hypothetical performance metrics to illustrate the potential of machine learning in predicting the activity of a compound class like cyclopropanecarboxamides. The actual performance would depend on the specific dataset and modeling pipeline used.
Structure Activity Relationship Sar Studies of N Phenylcyclopropanecarboxamide Derivatives
General Principles and Methodologies in SAR Research
Structure-Activity Relationship (SAR) analysis is a foundational element in drug discovery and medicinal chemistry. oncodesign-services.comnih.gov It involves a systematic investigation of how a molecule's chemical structure influences its biological activity. oncodesign-services.com The core principle is that the specific arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties, and consequently, how it interacts with biological systems like enzymes, receptors, or nucleic acids. oncodesign-services.comtechnologynetworks.com Understanding these relationships allows researchers to rationally design and optimize compounds to enhance their potency, selectivity, and pharmacokinetic properties while minimizing potential safety issues. oncodesign-services.com
Experimental Design for SAR Elucidation
The experimental process for determining SAR typically involves the strategic design, synthesis, and biological evaluation of a series of related compounds, known as analogs. oncodesign-services.com This process is iterative and guided by the data obtained at each cycle.
Key aspects of experimental design include:
Analog Synthesis: A series of compounds is synthesized where slight, systematic structural modifications are made to a known active compound, often referred to as a "hit" or "lead." oncodesign-services.com This can involve altering substituents, changing the core scaffold, or modifying linkers between different parts of the molecule. optibrium.com
Biological Assays: The synthesized analogs are then tested in biological assays to measure their activity against a specific target. oncodesign-services.com These assays are crucial for quantifying the effect of each structural change.
Systematic Exploration: Design of Experiments (DOE) is a powerful methodology that can be applied to efficiently explore the chemical space. shef.ac.uk Instead of changing only one group at a time, DOE allows for the simultaneous variation of multiple points on the molecular template, which can uncover non-obvious relationships and interactions between different parts of the molecule. shef.ac.uk This approach helps in generating an optimal data set for analysis. shef.ac.uk
Semisynthesis and Biosynthesis: For natural products and their derivatives, semisynthesis involves chemically modifying a readily available natural product core. rsc.org Another approach involves manipulating biosynthetic pathways to generate novel analogs that might be difficult to access through traditional synthesis. rsc.org
Data Analysis and Interpretation in SAR Contexts
Once biological data is collected, it must be analyzed in the context of the structural changes made. This analysis helps to identify trends and build predictive models. oncodesign-services.com
Common data analysis techniques include:
R-group Analysis: This method explores how variations in specific substituent groups (R-groups) at defined positions on a common scaffold affect the compound's properties. optibrium.com
Matched Molecular Pair Analysis (MMPA): This technique identifies pairs of molecules that differ by a single, small, well-defined structural transformation. optibrium.com Analyzing many such pairs helps to quantify the impact of specific chemical changes on activity.
Activity Cliff Identification: A key part of SAR analysis is identifying "activity cliffs," which are small structural modifications that lead to a large and unexpected change in biological activity. oncodesign-services.comoptibrium.com These cliffs are highly informative and can reveal critical interaction points with the biological target.
Quantitative Structure-Activity Relationships (QSAR): QSAR represents a more advanced, mathematical approach to SAR. It aims to build quantitative models that correlate the physicochemical properties of a compound with its biological activity. oncodesign-services.comtechnologynetworks.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular Modeling and Simulation: Computational techniques such as molecular docking and molecular dynamics simulations are used to visualize and understand how a compound interacts with its target at an atomic level. oncodesign-services.com These methods can provide structural hypotheses for the observed SAR data. mdpi.com
SAR of Specific N-Phenylcyclopropanecarboxamide Scaffolds
The this compound core is a versatile scaffold that has been explored for its activity against several important biological targets.
SAR for Orexin (B13118510) Receptor Antagonism of N-Aryl-2-phenylcyclopropanecarboxamide Derivatives
The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX₁R and OX₂R, is a key regulator of arousal and wakefulness. researchgate.net Antagonists of these receptors are being investigated as treatments for insomnia. researchgate.netnih.gov SAR studies on N-Aryl-2-phenylcyclopropanecarboxamide derivatives have led to the discovery of potent dual orexin receptor antagonists (DORAs). nih.gov
Initial research identified a lead compound which, through systematic SAR exploration, led to derivatives with improved binding affinity for both orexin receptors. nih.govresearchgate.net One such study resulted in the identification of compound 33b ((-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide), which demonstrated potent in vitro activity. researchgate.netnih.govresearchgate.net The development of these compounds showcases a classic SAR-driven optimization process, balancing receptor antagonism with other properties like lipophilicity. nih.gov
The relative contribution of antagonizing OX₁R versus OX₂R for promoting sleep is an area of active investigation. acs.org This has driven drug discovery projects aimed at creating both dual antagonists and selective OX₂R antagonists. acs.org For example, the OX₂R selective antagonist 26 was found to induce sleep primarily by increasing non-rapid eye movement (NREM) sleep. acs.org
Table 1: SAR Data for selected Orexin Receptor Antagonists
SAR for NMDA Receptor Antagonism in Aminomethyl-phenylcyclopropanecarboxamide Derivatives
N-methyl-D-aspartate (NMDA) receptors are critical for excitatory neurotransmission in the brain, and their over-activation can lead to neuronal damage. nih.gov Antagonists of the NMDA receptor are therefore of interest for treating neurological disorders. researchgate.net Derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide have been identified as a novel prototype for NMDA receptor antagonists, structurally distinct from previously known competitive and noncompetitive antagonists. nih.gov
Studies on these derivatives, including the antidepressant drug milnacipran (B1663801) , have elucidated key structural features for receptor binding. nih.gov The research showed that milnacipran and certain N-alkylated derivatives possess binding affinity for the NMDA receptor. nih.gov Specifically, the degree of N-alkylation on the aminomethyl moiety significantly influences binding affinity.
Key SAR findings include:
Parent Compound: Milnacipran, with a diethyl group on the carboxamide and an unsubstituted aminomethyl group, shows significant binding. nih.gov
N-Alkylation: N-methylation of the aminomethyl group (compound 7 ) results in a slight decrease in affinity, while N,N-dimethylation (compound 8 ) leads to a more substantial drop in affinity. nih.gov This suggests that steric bulk at this position is detrimental to binding.
Homologation: Extending the aminomethyl side chain to an aminoethyl group (compound 12 ) also results in a slight decrease in affinity compared to milnacipran. nih.gov
Table 2: In Vitro NMDA Receptor Binding Affinity of Milnacipran and its Derivatives
SAR for Mu Opioid Receptor Interaction of this compound Analogs (e.g., cyclopropyl (B3062369) fentanyl derivatives)
The mu-opioid receptor (MOR) is the primary target for opioid analgesics like fentanyl. mdpi.comnih.gov The N-phenylpropanamide substructure of fentanyl is crucial for its activity, and replacing the propanamide group with a cyclopropanecarboxamide (B1202528) creates analogs such as cyclopropylfentanyl . nih.govnih.gov SAR studies are vital for understanding the risks associated with such novel psychoactive substances. nih.gov
A comparative study between cyclopropylfentanyl and valerylfentanyl (which has a four-carbon chain instead of the cyclopropyl ring) provides a clear example of how a small structural change can dramatically alter pharmacological properties. nih.govnih.gov
Receptor Activity: In vitro assays showed that cyclopropylfentanyl is a full agonist at the MOR, with potency and efficacy comparable to fentanyl itself. nih.govnih.gov In contrast, valerylfentanyl acts as a partial agonist with significantly lower potency. nih.govnih.gov
Structural Basis: Molecular simulations revealed that the compact cyclopropyl group of cyclopropylfentanyl fits well within a hydrophobic cavity of the MOR, similar to the ethyl tail of fentanyl. nih.gov However, the longer, more flexible butyl tail of valerylfentanyl protrudes from this pocket and disrupts the receptor's active state, leading to its partial agonist profile. nih.gov
In Vivo Potency: These in vitro differences translate to a large difference in in vivo activity. Cyclopropylfentanyl was found to be approximately 100 times more potent as an antinociceptive agent in mice than valerylfentanyl. nih.gov
Table 3: Pharmacological Comparison of Fentanyl Analogs at the Mu-Opioid Receptor
Role of N Phenylcyclopropanecarboxamide As a Synthetic Intermediate and Chemical Probe
Building Block in the Synthesis of Complex Organic Molecules
The inherent ring strain of the cyclopropane (B1198618) moiety in N-phenylcyclopropanecarboxamide makes it susceptible to ring-opening reactions, providing a pathway to linear intermediates that can be subsequently cyclized to form larger, more complex structures. This reactivity is harnessed in the synthesis of various important organic molecules, including γ-lactams and intermediates for pharmaceuticals like milnacipran (B1663801).
γ-Lactams:
The synthesis of γ-lactams, a core structural motif in many biologically active compounds, can be achieved through the ring-opening and recyclization of activated cyclopropanecarboxamides. In a notable example, 1-acetyl-N-phenylcyclopropanecarboxamide undergoes a reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). lnu.edu.cnrsc.org This process involves the sequential ring-opening of the activated cyclopropane, followed by an intermolecular Michael addition and an intramolecular aza-cyclization to yield highly functionalized γ-lactams. lnu.edu.cn This method is particularly effective for creating γ-lactams that feature an all-carbon quaternary center, a structural feature that can be challenging to install using traditional synthetic methods. lnu.edu.cnrsc.orgthieme-connect.comthieme-connect.com The reaction proceeds smoothly with various electron-donating and electron-withdrawing groups on the N-aryl substituent, demonstrating the versatility of this synthetic strategy. lnu.edu.cn
Table 1: Synthesis of γ-Lactams from N-Arylcyclopropanecarboxamide Derivatives
| Entry | N-Aryl Group | Product (γ-Lactam) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3-Acetyl-3-cyano-1-phenylpyrrolidin-2-one | 61 |
| 2 | 4-Methoxyphenyl | 3-Acetyl-3-cyano-1-(4-methoxyphenyl)pyrrolidin-2-one | 85 |
| 3 | 4-Chlorophenyl | 3-Acetyl-3-cyano-1-(4-chlorophenyl)pyrrolidin-2-one | 72 |
| 4 | 2-Thienyl | 3-Acetyl-3-cyano-1-(thiophen-2-yl)pyrrolidin-2-one | 78 |
Data derived from studies on DABCO-catalyzed reactions of activated cyclopropanecarboxamides with electron-deficient alkenes. lnu.edu.cnrsc.org
Milnacipran Intermediates:
N-Arylcyclopropanecarboxamides are key precursors in the synthesis of milnacipran, an antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. The core structure of milnacipran is a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide derivative. Synthetic routes to milnacipran and its analogs often involve the construction and subsequent functionalization of an N-substituted cyclopropanecarboxamide (B1202528) scaffold. The phenyl group and the cyclopropane ring of this compound represent a significant portion of the final drug structure, making it and its derivatives highly relevant starting materials or intermediates in the manufacturing process.
Precursor to Diversified Heterocyclic Scaffolds
The chemical reactivity of the cyclopropane ring and the amide functionality allows this compound to be a precursor for a variety of heterocyclic systems. Through strategic chemical transformations, the core structure can be rearranged or elaborated to form different ring systems, such as isoxazoles.
Isoxazole (B147169) Derivatives:
The synthesis of isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, can be accomplished from cyclopropane-containing precursors. A documented method involves the ring-opening of cyclopropyl (B3062369) oximes. nih.gov This suggests a viable synthetic pathway starting from this compound. The carboxamide group can be converted into an oxime through established chemical methods. This cyclopropyl oxime intermediate can then undergo a ring-opening and subsequent intramolecular nucleophilic vinylic substitution to yield a substituted isoxazole. This transformation provides a route to isoxazole derivatives that would be complementary to the more common 1,3-dipolar cycloaddition reactions typically used for their synthesis. nih.gov
Plausible Synthetic Route to Isoxazoles from this compound:
Oxime Formation: Conversion of the carboxamide group of this compound to a cyclopropyl ketone, followed by reaction with hydroxylamine (B1172632) to form the corresponding cyclopropyl oxime.
Ring-Opening and Cyclization: Treatment of the cyclopropyl oxime with a reagent like phosphorus oxychloride (POCl₃) to facilitate ring-opening of the cyclopropane and intramolecular cyclization to form the isoxazole ring. nih.gov
Application as a Chemical Probe in Mechanistic Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific protein or other biomolecule, allowing for the investigation of its biological function and role in disease pathways. stanford.edumdpi.com The unique structural and electronic properties of the cyclopropane ring make this compound and its derivatives suitable candidates for development into chemical probes for mechanistic studies.
The strained cyclopropane ring can act as a "warhead" in mechanism-based inhibitors, where the ring-opening can lead to the formation of a reactive species that covalently modifies and inactivates a target enzyme. nih.gov This principle is used to study enzyme mechanisms, for instance, in distinguishing between different catalytic pathways. nih.gov
For target identification in complex biological systems, this compound can be functionalized to create a chemical proteomics probe. This involves incorporating a bioorthogonal handle, such as a terminal alkyne or an azide (B81097) group, into the molecule. nih.govbeilstein-journals.org This modified probe can be introduced into cells or cell lysates to bind to its target proteins. After binding, the bioorthogonal handle allows for the specific attachment of a reporter tag, like biotin (B1667282) or a fluorescent dye, via a click chemistry reaction. mdpi.com The tagged proteins can then be isolated and identified using techniques like mass spectrometry, revealing the direct molecular interactors of the probe and, by extension, the potential biological targets of the parent compound.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| γ-Lactam |
| Milnacipran |
| 1-Acetyl-N-phenylcyclopropanecarboxamide |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| 3-Acetyl-3-cyano-1-phenylpyrrolidin-2-one |
| 3-Acetyl-3-cyano-1-(4-methoxyphenyl)pyrrolidin-2-one |
| 3-Acetyl-3-cyano-1-(4-chlorophenyl)pyrrolidin-2-one |
| 3-Acetyl-3-cyano-1-(thiophen-2-yl)pyrrolidin-2-one |
| Isoxazole |
| Cyclopropyl oxime |
| Phosphorus oxychloride |
| Serotonin |
| Norepinephrine |
| Biotin |
| Alkyne |
Q & A
Q. What are the established synthetic routes for N-phenylcyclopropanecarboxamide, and how can reaction conditions be optimized?
this compound (cyclopropyl fentanyl) is synthesized via carboxamide coupling, typically involving cyclopropanecarbonyl chloride and aniline derivatives. A common approach involves reacting 1-phenethylpiperidin-4-amine with cyclopropanecarbonyl chloride under inert conditions. Evidence from analogous carboxamide syntheses (e.g., N-(4-acetamido)-phenylcarboxamides) suggests using catalysts like HATU or EDCI for improved yield . Purification often employs mass-directed preparative liquid chromatography to isolate high-purity products . Optimization may focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine is recommended.
Q. How can structural characterization of this compound be performed to confirm its identity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cyclopropane ring protons (δ 0.5–1.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 350.2232 (C₂₃H₂₇N₂O⁺) .
- Infrared (IR) Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) are diagnostic .
- X-ray Crystallography : Resolves bond lengths (e.g., cyclopropane C-C bonds at 1.50–1.55 Å) and dihedral angles .
Q. What regulatory considerations apply to research involving this compound?
this compound is classified as a Schedule I controlled substance in the U.S. under the Controlled Substances Act due to its structural similarity to fentanyl analogs . Researchers must:
- Obtain DEA licensing for synthesis, storage, and handling.
- Adhere to strict record-keeping and disposal protocols.
- Justify ethical and safety protocols in grant applications (e.g., NSF/NIH guidelines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological profile of this compound?
SAR studies should systematically modify structural moieties and assess opioid receptor binding (µ, κ, δ):
- Cyclopropane ring : Compare analogs with cyclopentane or cyclohexane rings to evaluate rigidity effects on receptor affinity .
- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to assess impacts on lipophilicity and blood-brain barrier penetration .
- In vitro assays : Use radioligand displacement assays (e.g., [³H]DAMGO for µ-opioid receptors) to quantify binding affinity (Ki values) .
Q. What analytical methods are recommended for detecting impurities or degradation products in synthesized this compound?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Monitor at 254 nm .
- LC-MS/MS : Quantify trace impurities (e.g., residual piperidine intermediates) with a detection limit of ≤0.1% .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation pathways .
Q. How should researchers design in vivo studies to evaluate the safety and efficacy of this compound analogs?
- Animal models : Use murine thermal nociception (tail-flick test) or acetic acid writhing assays to assess analgesic potency .
- Dose-ranging studies : Administer 0.1–10 mg/kg intravenously to establish ED₅₀ and LD₅₀ values.
- Safety profiling : Monitor respiratory depression (via plethysmography) and CNS effects (rotarod test) .
- Ethical compliance : Follow NIH guidelines for humane endpoints and Institutional Animal Care and Use Committee (IACUC) protocols .
Data Contradiction and Reproducibility
Q. How can conflicting pharmacological data for this compound analogs be resolved?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., receptor binding vs. in vivo efficacy discrepancies) .
- Standardize protocols : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor .
- Replicate studies : Independent validation of receptor affinity (e.g., µ-opioid Ki values) across labs using identical cell lines (e.g., CHO cells expressing hMOR) .
Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?
- Detailed documentation : Publish full synthetic protocols (e.g., reaction times, purification gradients) and raw spectral data .
- Reference standards : Use NIST-validated reference materials for analytical calibration .
- Open data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or spectral data in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
